Benzamide, 4-methyl-N-(6-methyl-2-pyridinyl)-

Übersicht

Beschreibung

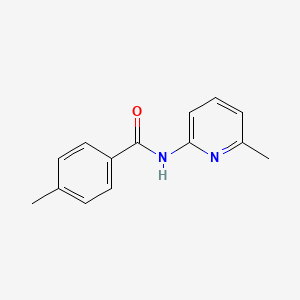

Benzamide, 4-methyl-N-(6-methyl-2-pyridinyl)-: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group substituted with a 4-methyl group and an N-(6-methyl-2-pyridinyl) group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-methyl-N-(6-methyl-2-pyridinyl)- typically involves the reaction of 4-methylbenzoic acid with 6-methyl-2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Benzamide, 4-methyl-N-(6-methyl-2-pyridinyl)- can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be substituted with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or pyridines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Benzamide derivatives have been investigated for their potential as anticancer agents. Notably, compounds similar to Benzamide, 4-methyl-N-(6-methyl-2-pyridinyl)- have been studied as inhibitors of Bcr-Abl tyrosine kinase, which plays a crucial role in chronic myeloid leukemia (CML) treatment. The compound's structure allows it to interact effectively with the active site of the enzyme, potentially leading to effective therapeutic outcomes against CML and other cancers .

Antifungal Properties

Research has indicated that benzamide derivatives can exhibit antifungal activity. For instance, N-[2-(4-pyridinyl)ethyl]benzamide derivatives have shown efficacy as fungicides against various phytopathogenic fungi. These compounds can be utilized in agricultural settings to protect crops from diseases caused by fungi such as Fusarium and Rhizoctonia .

Agricultural Applications

Fungicides

The application of benzamide derivatives extends significantly into agriculture. Compounds like Benzamide, 4-methyl-N-(6-methyl-2-pyridinyl)- are explored for their potential use in fungicidal compositions. These compositions can control a range of fungal diseases affecting plants, thus improving crop yield and health. The effectiveness of these compounds against specific pathogens highlights their utility in integrated pest management strategies .

Material Science

Coordination Chemistry

In material science, benzamide derivatives are often utilized in coordination chemistry. For example, substituted thioureas derived from benzamide compounds have been used for liquid-liquid extraction and chromatographic separation processes. Their ability to form stable complexes with metal ions makes them valuable in analytical chemistry .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of Benzamide, 4-methyl-N-(6-methyl-2-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

- 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide

- 4-Methoxy-N-(6-methyl-2-pyridinyl)benzamide

- 4-Bromo-N-(6-methyl-2-pyridinyl)benzamide

Comparison: Benzamide, 4-methyl-N-(6-methyl-2-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions. Its pharmacological profile can also vary, making it a valuable compound for targeted research and applications.

Biologische Aktivität

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzamide, 4-methyl-N-(6-methyl-2-pyridinyl)- , exploring its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of Benzamide, 4-methyl-N-(6-methyl-2-pyridinyl)- can be represented as follows:

This compound features a benzamide core with a methyl group at the para position and a 6-methyl-2-pyridinyl moiety. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

Research has demonstrated that certain benzamide derivatives exhibit potent anticancer properties. For instance, a study on related compounds showed that they acted as dual inhibitors of fibroblast growth factor receptors (FGFR) and vascular endothelial growth factor receptors (VEGFR), leading to significant antiproliferative effects on cancer cells. Specifically, compounds with similar structures to Benzamide, 4-methyl-N-(6-methyl-2-pyridinyl)- showed IC50 values below 5.0 nM against FGFR1/2 and VEGFR2, indicating high potency in inhibiting tumor growth in xenograft models .

Antifungal Activity

The antifungal properties of benzamide derivatives have also been explored. In a study assessing the efficacy of various benzamide compounds against fungal pathogens, some derivatives exhibited excellent fungicidal activity. For example, specific substitutions on the benzene ring enhanced inhibitory effects against Sclerotinia sclerotiorum, with EC50 values significantly lower than standard antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of Benzamide, 4-methyl-N-(6-methyl-2-pyridinyl)- can be influenced by its structural modifications. Studies indicate that electron-withdrawing groups on the benzene ring improve inhibitory activity against targeted enzymes and receptors. The presence of pyridine rings has been associated with enhanced lipophilicity and better penetration through biological membranes, which is essential for effective therapeutic action .

Case Studies

- Anticancer Efficacy : A study involving similar benzamide derivatives reported tumor growth inhibition rates of up to 81% in xenograft models at doses of 50 mg/kg. This suggests that modifications in the molecular structure can lead to significant improvements in anticancer efficacy .

- Fungal Inhibition : Compounds structurally related to Benzamide, 4-methyl-N-(6-methyl-2-pyridinyl)- showed varying degrees of antifungal activity against multiple strains. The best-performing compounds achieved inhibition rates exceeding 86% against Sclerotinia sclerotiorum, outperforming conventional antifungal treatments .

Data Summary

Eigenschaften

IUPAC Name |

4-methyl-N-(6-methylpyridin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-6-8-12(9-7-10)14(17)16-13-5-3-4-11(2)15-13/h3-9H,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJDKPDTFKUTOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398562 | |

| Record name | Benzamide, 4-methyl-N-(6-methyl-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62135-67-5 | |

| Record name | Benzamide, 4-methyl-N-(6-methyl-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.